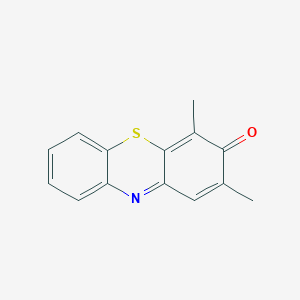

2,4-Dimethyl-3H-phenothiazin-3-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

91173-15-8 |

|---|---|

Molecular Formula |

C14H11NOS |

Molecular Weight |

241.31 g/mol |

IUPAC Name |

2,4-dimethylphenothiazin-3-one |

InChI |

InChI=1S/C14H11NOS/c1-8-7-11-14(9(2)13(8)16)17-12-6-4-3-5-10(12)15-11/h3-7H,1-2H3 |

InChI Key |

WKODUDQVYXNDMM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=NC3=CC=CC=C3SC2=C(C1=O)C |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2,4 Dimethyl 3h Phenothiazin 3 One and Its Analogues

Precursor Synthesis and Starting Material Design for the Phenothiazinone Framework

The successful synthesis of the phenothiazinone framework is critically dependent on the careful design and preparation of appropriate precursor molecules. The foundational structure of phenothiazine (B1677639) is a heterocyclic system related to thiazine (B8601807), which was first synthesized by Bernthsen in 1883 through the reaction of diphenylamine (B1679370) with sulfur. wikipedia.org Modern syntheses, however, often rely on the cyclization of 2-substituted diphenyl sulfides. wikipedia.org

For the synthesis of phenothiazinone derivatives, the strategic selection of starting materials is paramount. For instance, the synthesis of 2-thio-substituted-3H-phenothiazin-3-ones utilizes 1,4-benzoquinone (B44022) and an appropriate alkylthiol as key starting materials. beilstein-archives.org This approach highlights the importance of quinones and thiols in constructing the phenothiazinone core. The synthesis of novel phenothiazine derivatives may begin with suitable phenothiazines, which are then reacted with acyl chlorides in tetrahydrofuran (B95107) (THF). nih.gov

The modification of the phenothiazine structure is a significant area of research, with strategies including the introduction of new substituents at the nitrogen atom, oxidation of the sulfide (B99878) group, and the exchange of benzene (B151609) rings with other aromatic or heteroaromatic rings. nih.gov This flexibility in precursor design allows for the creation of a diverse library of phenothiazinone analogs with varied electronic and steric properties.

Condensation Reactions in 3H-Phenothiazin-3-one Synthesis

Condensation reactions are a cornerstone in the synthesis of the 3H-phenothiazin-3-one core, involving the formation of the key heterocyclic ring system through the joining of precursor molecules.

Reactions Involving Substituted Benzoquinones and Aminothiophenols

A prominent method for constructing the phenothiazinone skeleton involves the reaction between substituted benzoquinones and aminothiophenols. For example, a one-pot synthesis for 2-(alkylthio)-3H-phenothiazin-3-ones has been developed. beilstein-archives.org This process starts with the reaction of 1,4-benzoquinone with an alkylthiol in the presence of sodium periodate (B1199274) to form a 2-alkylthio-1,4-benzoquinone intermediate in situ. beilstein-archives.org This intermediate is then reacted with 2-aminothiophenol (B119425) to yield the final 2-thio-substituted-3H-phenothiazin-3-one product. beilstein-archives.org The electrophilic nature of the benzoquinone, enhanced by the alkylthio substituent, facilitates the nucleophilic attack by the aminothiophenol, leading to cyclization. beilstein-archives.org

Similarly, the reaction of chloranil (B122849) (tetrachloro-1,4-benzoquinone) with primary or secondary amines yields NH-/N-substituted quinones, which can be precursors for more complex heterocyclic structures. tubitak.gov.tr The condensation of 2-aminobenzenethiols with various carbonyl compounds, including aldehydes and nitriles, is a well-established route to substituted benzothiazoles, a related class of sulfur-containing heterocycles. nih.govnih.govorganic-chemistry.org These reactions often proceed through the formation of an imine or a related intermediate, followed by intramolecular cyclization. nih.gov

Metal(II)-Assisted Synthesis Procedures for Related Phenoxazinone Analogues

The synthesis of phenoxazinone analogues, which are structurally similar to phenothiazinones, has been effectively achieved using metal(II) catalysts. These metals often mimic the active sites of enzymes like phenoxazinone synthase. For instance, copper(II) complexes have been synthesized and shown to emulate the function of the phenoxazinone synthase moiety. nih.gov These complexes, often featuring pentacoordinate geometry, facilitate the synthesis by activating the substrates through ligand exchange processes. nih.gov

Cobalt(II) and Cobalt(III) complexes have also been employed in the synthesis of phenoxazinone architectures. nih.govrsc.org One study detailed the synthesis of one-dimensional mixed-valence coordination polymers of cobalt that exhibit phenoxazinone synthase-like activity. rsc.org The proposed mechanism suggests a cooperative role for both Co(II) and Co(III) centers, where the Co(II) center binds the substrate and the Co(III) center facilitates electron transfer. rsc.org The use of mesoporous MCM-41-supported copper Schiff base complexes has also been explored as a heterogeneous catalyst for phenoxazinone synthesis, offering advantages in stability and reusability. nih.gov

Oxidative Coupling Approaches for Heterocyclic Ring Formation

Oxidative coupling reactions provide a powerful tool for the formation of the heterocyclic ring in phenothiazinone and related structures. These reactions often utilize an oxidant to facilitate the formation of carbon-heteroatom bonds. Iron-catalyzed oxidative C-O and C-N coupling reactions, using air as the sole oxidant, have been developed for the amination of phenols and arylamines. nih.gov These reactions can proceed at room temperature and offer a green alternative to traditional coupling methods. nih.gov

The mechanism of these oxidative couplings can involve the formation of radical intermediates. For example, phenothiazine radicals can be formed from the parent compounds under oxidative conditions. nih.gov In the context of synthesizing vinyl sulfones, a metal-free oxidative coupling of aromatic alkenes with thiols has been achieved using iodine pentoxide (I2O5) as the mediator. organic-chemistry.org This reaction is believed to proceed through a radical pathway. organic-chemistry.org Oxidative cross-coupling reactions between phenols and anilines, mediated by iron or manganese catalysts, are also effective for creating N-containing phenolic compounds. nih.gov The selectivity of these reactions is a key challenge due to the similar reactivity of both coupling partners. nih.gov

Direct Functionalization and Substitution Reactions on the Phenothiazinone Ring System

Once the core phenothiazinone ring system is established, further diversification can be achieved through direct functionalization and substitution reactions. These reactions allow for the introduction of various substituents onto the heterocyclic framework, enabling the fine-tuning of the molecule's properties.

Methylation Strategies for Phenothiazinone Derivatives

Methylation is a common functionalization strategy for phenothiazine and its derivatives. For instance, N-methylation of histamine (B1213489) is a known biological process catalyzed by histamine N-methyltransferase. imperfectpharmacy.in In synthetic chemistry, methylation can be achieved through various methods. While specific methylation strategies for 2,4-dimethyl-3H-phenothiazin-3-one are not extensively detailed in the provided context, general principles of methylating heterocyclic compounds can be applied.

Investigations into substituted N-methyl phenothiazine derivatives have been conducted, highlighting the importance of this substitution pattern. researchgate.net The binding of phenothiazine drugs to methylated β-cyclodextrin derivatives has also been studied, indicating that methylation can significantly influence molecular interactions. chemrxiv.org The synthesis of 2,4-dimethyl tetrahydrothiophene-3-one involves a "one kettle way" preparation of 2,5-dimethyl-3-thia adipic acid, which is then cyclized, showcasing a method for incorporating methyl groups into a related sulfur-containing heterocyclic ketone. google.com

Table 1: Summary of Synthetic Methodologies for Phenothiazinone and Related Compounds

| Methodology | Key Reactants | Catalyst/Reagent | Product Type | Reference |

| Condensation | 1,4-Benzoquinone, Alkylthiol, 2-Aminothiophenol | Sodium Periodate | 2-Thio-substituted-3H-phenothiazin-3-ones | beilstein-archives.org |

| Condensation | 2-Aminobenzenethiols, Nitriles | Copper(II) Acetate | 2-Substituted Benzothiazoles | organic-chemistry.org |

| Metal-Assisted Synthesis | o-Aminophenol | Cobalt(II)/Cobalt(III) Complexes | Phenoxazinone Analogues | rsc.org |

| Oxidative Coupling | Phenols, Anilines | Iron/Manganese Catalysts | N-containing Phenolic Compounds | nih.gov |

| Direct Functionalization | N-Protected Phenothiazine, Diazoalkane | Gold(I) Catalyst | C-H Functionalized Phenothiazines | researchgate.net |

Introduction of Other Alkyl and Aryl Substituents

The introduction of alkyl and aryl groups onto the phenothiazine nucleus is a key strategy for modulating its physicochemical and biological properties.

N-Alkylation and N-Arylation:

N-alkylation of phenothiazines is a common modification, often achieved by reacting the phenothiazine with an alkyl halide in the presence of a base. mdpi.comchemrxiv.org This has been instrumental in the development of various drugs. mdpi.com For instance, N-alkylation of 2-methoxy-10H-phenothiazine has been revisited to introduce substituents that can be converted into cationic or zwitterionic side chains, which is useful for creating fluorescent probes. chemrxiv.org

N-arylation, on the other hand, can be accomplished through methods like the Ullmann condensation or, more recently, through palladium-catalyzed C-N bond formation. rsc.orgresearchgate.net A gram-scale synthesis of N-phenyl phenothiazine has been demonstrated using a benzyne (B1209423) addition route, offering an alternative to transition metal-catalyzed methods. researchgate.net Iron-catalyzed oxidative C-N coupling reactions using air as the oxidant also provide a pathway to N-arylated phenothiazines. nih.gov

C-Alkylation and C-Arylation:

Direct C-alkylation of the phenothiazine ring can be achieved by reacting it with an excess of an alkyl halide in the presence of an aluminum halide catalyst. google.com The position and number of alkyl groups introduced depend on the reaction conditions and the amount of alkyl halide used. google.com Typically, mono-alkylation occurs at the 2- or 3-position, while di-alkylation can lead to 2,7-, 2,8-, 3,7-, or 3,8-disubstituted products. google.com

Aryl groups can be introduced onto the phenothiazine core using cross-coupling reactions. For example, the Suzuki cross-coupling reaction has been used to synthesize phenothiazine derivatives with aryl substituents. rsc.org

Halogenation and Trifluoromethylation Reactions

Halogenation and trifluoromethylation are important for modifying the electronic properties of the phenothiazine ring and often enhance biological activity. nih.gov

Halogenation:

Direct halogenation of the phenothiazine nucleus is a primary method for introducing halogen atoms. acs.org For example, novel halogenated angular azaphenothiazinones have been synthesized through the coupling of halogenated intermediates. juniperpublishers.com The Smiles rearrangement, induced by halogens, offers another route to halogenated phenothiazines. scispace.com

Trifluoromethylation:

The introduction of a trifluoromethyl group, often at the 2-position, is particularly significant in the development of potent phenothiazine drugs. nih.gov 2-(Trifluoromethyl)phenothiazine (B42385) is a key intermediate in the synthesis of such compounds. labproinc.com The synthesis of fluorinated 10H-phenothiazines and their sulfone derivatives has been reported, highlighting the interest in these modified structures. researchgate.net Theoretical studies on 2-(trifluoromethyl)phenothiazine derivatives have been conducted to understand their chemical properties and potential as antioxidants. mdpi.com

Advanced Coupling Reactions in Phenothiazine and Phenothiazinone Synthesis

Modern cross-coupling reactions have significantly expanded the synthetic toolbox for creating complex phenothiazine and phenothiazinone architectures.

The Sonogashira reaction, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a powerful tool for synthesizing alkynyl phenothiazine derivatives. wikipedia.orgorganic-chemistry.org This methodology allows for the creation of push-pull phenothiazines and has been used to synthesize a variety of functionalized alkynylated phenothiazines. mdpi.orgnih.gov These alkynyl derivatives are valuable building blocks for redox-active oligomers and molecular wires. mdpi.org The reaction conditions are generally mild, making it suitable for complex molecule synthesis. wikipedia.org

Ullmann-type reactions, which are copper-catalyzed nucleophilic aromatic substitutions, are classic methods for forming C-O, C-S, and C-N bonds in aryl systems. organic-chemistry.orgwikipedia.org These reactions have been applied to the synthesis of phenothiazine systems, particularly for N-arylation to create diarylamine precursors, which can then be cyclized to form the phenothiazine core. wikipedia.org While traditional Ullmann reactions often require harsh conditions, modern variations with soluble copper catalysts and various ligands have improved the reaction's scope and utility. organic-chemistry.orgwikipedia.org

Photochemical Synthesis Routes and Considerations

Photochemical reactions offer unique pathways for the synthesis and modification of phenothiazine derivatives. Phenothiazines themselves can act as photosensitizers, enabling self-catalytic photochemical reactions. rsc.org For instance, a novel self-catalytic photochemical sulfonylation of phenothiazines has been developed, proceeding under visible light without additional catalysts. rsc.org

Phenothiazines are also known to undergo photodegradation, which can lead to the formation of new species. researchgate.netresearchgate.net This process can be harnessed for synthetic purposes. For example, irradiation of phenothiazine derivatives in the presence of electron donors or acceptors can lead to photoinduced electron transfer-mediated transformations. researchgate.net The photochemistry of halogenated phenothiazines has been studied to understand their phototoxic response, which involves photodehalogenation. researchgate.net The development of new phenothiazine derivatives with enhanced photochemical activity is an active area of research, with potential applications in photodynamic therapy. news-medical.net

Synthesis of Sulfoxide (B87167) and Sulfone Derivatives within the 3H-Phenothiazin-3-one Ring System

Oxidation of the sulfur atom in the phenothiazine ring to form sulfoxides and sulfones is a common and important transformation. These oxidized derivatives often exhibit distinct biological and photophysical properties. nih.govrsc.org

The synthesis of phenothiazine sulfoxides and sulfones is typically achieved by the oxidation of the parent phenothiazine. researchgate.netijmrsetm.com A common method involves using hydrogen peroxide in glacial acetic acid. researchgate.net This approach has been used to synthesize sulfoxide and sulfone homologs of chlorpromazine (B137089). nih.gov The resulting phenothiazine 5-oxide and 5,5-dioxide derivatives have garnered significant attention for their applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their excellent photoluminescence properties. rsc.orgrsc.org The synthesis of phenothiazine-3-sulfonate derivatives has also been reported, further expanding the chemical space of these compounds. tsijournals.com

Interactive Data Tables

Table 1: Overview of Synthetic Reactions for Phenothiazine Functionalization

| Reaction Type | Reagents/Catalysts | Position(s) Functionalized | Product Type |

| N-Alkylation | Alkyl halide, base | N-10 | N-Alkylphenothiazine |

| N-Arylation | Aryl halide, Pd catalyst or Cu catalyst | N-10 | N-Arylphenothiazine |

| C-Alkylation | Alkyl halide, AlX₃ | C-2, C-3, C-7, C-8 | C-Alkylphenothiazine |

| Halogenation | Halogenating agent | Various ring positions | Halogenated phenothiazine |

| Trifluoromethylation | Trifluoromethylating agent | C-2 | 2-Trifluoromethylphenothiazine |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu co-catalyst | C-3, C-7 | Alkynyl phenothiazine |

| Ullmann Coupling | Aryl halide, alcohol/amine, Cu catalyst | N-10 | N-Arylphenothiazine |

| Photochemical Sulfonylation | Sulfonylating agent, visible light | C-2 | Sulfonylated phenothiazine |

| Oxidation | H₂O₂ in acetic acid | S-5 | Phenothiazine sulfoxide/sulfone |

Spectroscopic and Structural Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic environments of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed map of the molecular framework can be constructed.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of 2,4-Dimethyl-3H-phenothiazin-3-one is expected to reveal distinct signals corresponding to the aromatic and methyl protons. Based on data from analogous phenothiazine (B1677639) derivatives, the aromatic protons on the benzo-fused ring would likely appear as a complex multiplet in the downfield region, typically between δ 7.0 and 8.0 ppm. nih.govrsc.org The chemical shifts of these protons are influenced by the electron-withdrawing nature of the phenothiazin-3-one core and the electronic effects of the methyl groups.

The two methyl groups at positions 2 and 4 would each give rise to a singlet signal. The C-2 methyl protons are anticipated to resonate in the range of δ 2.1-2.3 ppm, a typical region for methyl groups attached to an aromatic ring. nih.gov The C-4 methyl group, being in a different electronic environment, would exhibit a distinct chemical shift.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 7.0 - 8.0 | Multiplet |

| C-2 CH₃ | ~2.2 | Singlet |

| C-4 CH₃ | ~2.1 | Singlet |

Note: The predicted values are based on the analysis of structurally similar phenothiazine compounds.

Carbon-13 NMR (¹³C NMR) Analysis, Including Chemical Shift Assignments and Electronic Structure Correlation

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, a number of distinct signals are expected, corresponding to the non-equivalent carbon atoms in the structure. The carbonyl carbon (C=O) at position 3 is expected to have the most downfield chemical shift, likely in the range of δ 180-185 ppm, which is characteristic of a ketone within a conjugated system. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O | 180 - 185 |

| Aromatic C | 120 - 150 |

| C-CH₃ | 15 - 25 |

Note: The predicted values are based on the analysis of structurally similar phenothiazine compounds.

Two-Dimensional NMR Techniques for Complex Structures

For a definitive structural assignment, especially for complex molecules, two-dimensional (2D) NMR techniques are invaluable. Techniques such as Correlation Spectroscopy (COSY) would be used to establish the connectivity between neighboring protons, helping to assign the signals within the complex aromatic region. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are crucial for correlating proton signals with their directly attached carbon atoms (HSQC) and with carbons that are two or three bonds away (HMBC). These experiments would unequivocally link the proton and carbon skeletons of this compound, confirming the positions of the methyl groups and assigning all the aromatic proton and carbon signals.

Vibrational Spectroscopy: Infrared (IR) and Raman (FT-IR, FT-Raman) Studies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. For this compound, the most characteristic absorption in the IR spectrum would be the strong stretching vibration of the carbonyl group (C=O), expected in the region of 1620-1700 cm⁻¹. nih.govrsc.org The exact position of this band is sensitive to the electronic environment and conjugation within the molecule.

Other significant bands in the IR and Raman spectra would include the C=C stretching vibrations of the aromatic rings, typically found in the 1400-1600 cm⁻¹ region. The C-N and C-S stretching vibrations of the phenothiazine core are also expected to produce characteristic signals. The C-H stretching vibrations of the aromatic and methyl groups would appear at higher wavenumbers, generally above 3000 cm⁻¹.

Table 3: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O | Stretching | 1620 - 1700 |

| Aromatic C=C | Stretching | 1400 - 1600 |

| Aromatic C-H | Stretching | > 3000 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| C-N | Stretching | 1200 - 1350 |

| C-S | Stretching | 600 - 800 |

Note: The expected ranges are based on general spectroscopic principles and data from related phenothiazine compounds.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation pattern. For this compound (C₁₄H₁₁NOS), the high-resolution mass spectrum (HRMS) would show a molecular ion peak ([M]⁺) corresponding to its exact mass, confirming the molecular formula. nih.gov

The fragmentation pattern in the mass spectrum would provide further structural clues. Common fragmentation pathways for phenothiazine derivatives involve the loss of small molecules or radicals. For this compound, one would expect to see fragments corresponding to the loss of a methyl group ([M-CH₃]⁺) or the carbonyl group ([M-CO]⁺). The stability of the phenothiazine ring system would likely result in the phenothiazine core being a prominent fragment in the spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Properties

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show characteristic absorption bands in the UV and visible regions, arising from π→π* and n→π* transitions within the conjugated phenothiazine system. The extended conjugation of the phenothiazin-3-one core typically results in absorption bands at longer wavelengths, often extending into the visible region, which would impart color to the compound. nih.gov The position and intensity of the absorption maxima (λmax) are influenced by the substituents on the phenothiazine ring. The methyl groups at positions 2 and 4 would be expected to cause a slight bathochromic (red) shift in the absorption bands compared to the unsubstituted phenothiazin-3-one.

Absorption Spectra Analysis of Phenothiazinone Systems

The absorption of light by phenothiazinone systems is dictated by their unique electronic structure. UV-visible absorption spectroscopy is a primary tool for investigating the electronic transitions within these molecules. The spectra are characterized by distinct absorption bands corresponding to π-π* and n-π* transitions. The position and intensity of these bands are highly sensitive to the molecular architecture.

For instance, extending the π-conjugation in phenothiazine derivatives by fusing additional rings results in a significant red-shift of the absorption spectra and an increase in the molar extinction coefficient. rsc.orgrsc.org This is beneficial for applications requiring efficient light absorption in the visible spectrum. rsc.orgrsc.org In N-aryl substituted extended phenothiazines, absorption bands between 400 nm and 500 nm were observed for derivatives with more extensive conjugation. rsc.org The introduction of substituents also plays a critical role; N-acyl substitution on the phenothiazine ring has been shown to cause a bathochromic shift. zenodo.org Similarly, the presence of two nitro groups in a dinitrophenothiazine S-oxide derivative led to a significant bathochromic effect compared to the unsubstituted phenothiazine S-oxide. mdpi.com In contrast, oxidation of the sulfur atom in the thiazine (B8601807) ring to a sulfone (SO₂) can lead to a hypsochromic (blue) shift in the UV-vis spectra. researchgate.netrsc.org

Theoretical studies, such as those using Time-Dependent Density Functional Theory (TD-DFT), complement experimental findings by predicting electronic transitions. For example, in one N-phosphorylated phenothiazine derivative, TD-DFT calculations assigned a weak absorption band around 280 nm to a series of low-intensity transitions (S₀ → S₁, S₀ → S₂, and S₀ → S₃). nih.gov

| Compound/System | Solvent/State | Absorption Maxima (λ_max) (nm) | Reference |

| JNU-S (A-D-A Phenothiazine) | Chloroform (B151607) | 370 | rsc.org |

| JNU-SO₂ (Oxidized A-D-A Phenothiazine) | Chloroform | 355 | rsc.org |

| Phenothiazine Derivative (2a) | MeCN | 280 (weak), 234 (intense) | mdpi.comnih.gov |

| Dinitrophenothiazine S-oxide (3) | DMSO | 271, 359, 398, 528 | mdpi.com |

| Phenothiazine-bridged porphyrins | Various | Soret band (~420), Q-bands (500-700) | researchgate.net |

| Extended Phenothiazines (3-5) | DMF | Bands between 400-500 | rsc.org |

Bathochromic Shifts and Electronic Coupling Phenomena

A bathochromic shift, or red shift, in the absorption spectrum signifies a lowering of the energy gap between the ground and excited states. In phenothiazinone systems, this phenomenon is commonly induced by structural modifications that enhance electronic delocalization. Extending the π-conjugation is a primary method to achieve this, as seen in ring-fused phenothiazines which exhibit continuous red shifts with an increasing number of fused rings. rsc.orgrsc.org

Luminescence and Fluorescence Spectroscopy of Phenothiazinone Chromophores

The emission of light from phenothiazinone chromophores upon excitation provides further insight into their excited-state properties. Fluorescence and phosphorescence spectroscopy are key techniques used to study these emission processes.

Emission Spectra and Wavelength Dependence

Phenothiazinone systems exhibit diverse fluorescence properties, with emission wavelengths that are highly dependent on their molecular structure and environment. Simple phenothiazine emits very weak blue fluorescence. rsc.org Extending the π-conjugation can shift the emission to longer wavelengths; for example, certain extended phenothiazines display green emission bands between 450 nm and 600 nm. rsc.org

The nature and position of substituents have a profound effect on emission. Research on phenothiazine derivatives with electron-withdrawing groups (like CN, CHO, and NO₂) and electron-donating groups (like OMe) at the 3-position showed that the electron-withdrawing groups significantly enhanced emission compared to the parent compound. nih.govresearchgate.net The solvent environment also plays a crucial role. A significant bathochromic shift and band broadening in the emission spectrum can be observed when moving from a low-polarity solvent to a high-polarity one, a phenomenon indicative of the intramolecular charge transfer (ICT) character of the excited state. rsc.orgacs.org Some derivatives can even exhibit dual fluorescence, with emission arising from both an intramolecular monomer and an intermolecular excimer, allowing for tunable emission based on concentration and temperature. researchgate.net

| Compound/System | Solvent/State | Emission Maxima (λ_em) (nm) | Reference |

| Extended Phenothiazines (1, 2) | DMF | 400-500 (weak blue) | rsc.org |

| Extended Phenothiazines (3-5) | DMF | 450-600 (green) | rsc.org |

| JNU-S (A-D-A Phenothiazine) | Chloroform | ~505 | rsc.org |

| JNU-SO₂ (Oxidized A-D-A Phenothiazine) | Chloroform | ~400 | rsc.org |

| Dinitrophenothiazine S-oxide (3) | DMSO | 647 | mdpi.com |

| Phenothiazine-thiosemicarbazide (PTZDS) | CH₃CN/H₂O | 550 | nih.gov |

Quantum Yield Measurements and Photophysical Behavior

The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process. For the parent phenothiazine molecule, this value is typically very low, often less than 1% in nonpolar solvents like cyclohexane. nih.govresearchgate.net However, chemical modification can dramatically enhance this efficiency.

A remarkable finding is that substituting an electron-withdrawing nitro group (NO₂) at the 3-position of the phenothiazine core can increase the fluorescence quantum yield to 100% in nonpolar solvents. nih.gov Computational studies suggest this is because electron-withdrawing groups lower the energy of the sulfur atom's lone-pair electrons, suppressing the mixing of non-bonding orbitals with π* orbitals in the LUMO, thereby making the allowed π-π* transition dominant. nih.gov Extended phenothiazines have also been shown to exhibit generally higher quantum yields than the parent compound. rsc.org In contrast, some phenothiazine-based systems, such as meso-tetraphenothiazinyl-porphyrin, show lower quantum yields compared to standard references like tetraphenylporphyrin (B126558) (TPP). researchgate.net

The photophysical behavior of these systems is also characterized by phenomena such as aggregation-induced emission (AIE), where molecules that are weakly fluorescent in solution become highly luminescent upon aggregation in the solid state or in poor solvents. acs.orgacs.org This effect is often attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways. acs.org

| Compound/System | Solvent/State | Fluorescence Quantum Yield (Φ_F) | Reference |

| Phenothiazine (PTZ) | Cyclohexane | < 1% | nih.govresearchgate.net |

| 3-Nitrophenothiazine (PTZ-NO₂) | Nonpolar Solvent | 100% | nih.gov |

| Extended Phenothiazines (3-5) | DMF | Higher than PTZ | rsc.org |

| meso-Tetraphenothiazinyl-porphyrin | - | 0.05 | researchgate.net |

| Ethynyl functionalized meso-phenothiazinyl-phenyl porphyrins | - | 11-25% | researchgate.net |

Phosphorescence Properties and d-pπ Bonding Interactions

While fluorescence involves an excited singlet state, phosphorescence originates from a triplet state. For most purely organic molecules, phosphorescence is weak at room temperature. However, specific structural modifications to the phenothiazine core can activate and enhance this property. A key strategy is the introduction of d-pπ bonding, which is rare in common organic compounds but can exist in molecules with S=O or P=O bonds. lnu.edu.cn

The introduction of a P=O group, as seen in 5,5-dimethyl-2-(10H-phenothiazin-10-yl)-1,3,2-dioxaphosphinane 2-oxide, confers interesting phosphorescence properties to the molecule. mdpi.comnih.gov Upon excitation, this compound shows a phosphorescence emission band with peaks at 434 nm and 457 nm. mdpi.com Theoretical calculations and experimental data show that the d-pπ bond helps to create a purely (π, π*) configuration for the lowest excited triplet state (T₁), which has an extremely slow decay rate. lnu.edu.cn This, combined with a rigid molecular environment fostered by intermolecular interactions, suppresses non-radiative decay and enables long-lived phosphorescence. lnu.edu.cn Similarly, oxidized phenothiazines containing a sulfoxide (B87167) (S=O) group also exhibit phosphorescence. nih.govrsc.org These oxidized chromophores often possess high phosphorescence quantum yields and long emission lifetimes in the solid state. rsc.org

X-ray Crystallography for Solid-State Molecular Structure Determination

Single-crystal X-ray crystallography is an indispensable tool for determining the precise three-dimensional arrangement of atoms in the solid state. For phenothiazine derivatives, this technique confirms the characteristic non-planar, "butterfly" conformation of the central heterocyclic ring. rsc.orgacs.org The degree of this folding can be quantified by the dihedral angle between the two benzene (B151609) rings, which is influenced by factors such as the oxidation state of the sulfur atom and the nature of substituents. rsc.orgresearchgate.net

Crystallographic analysis also reveals crucial details about intermolecular interactions in the crystal lattice, such as π-π stacking and hydrogen bonds (e.g., C-H···N interactions). nih.gov These interactions are vital as they can hinder molecular movement and vibrations, which are non-radiative pathways for energy loss. nih.gov By creating a rigid crystal environment, these interactions facilitate efficient phosphorescence. lnu.edu.cn For example, single-crystal analysis of a phosphorescent phenothiazine derivative revealed that d-pπ bonds, in concert with multiple intermolecular interactions, endowed the molecule with a rigid environment conducive to long-lived phosphorescence. lnu.edu.cn This technique has also been used to understand the structure of AIE-active luminophores and to confirm the phase transformation between crystalline and amorphous states that is responsible for mechanochromic luminescence properties. acs.org

Elemental Analysis for Composition Verification

In the rigorous process of synthesizing and characterizing novel chemical compounds, elemental analysis stands as a fundamental technique for verifying the empirical formula of a newly created substance. This analytical method determines the mass percentages of the elements—typically carbon (C), hydrogen (H), nitrogen (N), and sulfur (S)—present in a sample. The experimental results are then compared against the theoretically calculated values derived from the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the successful synthesis and purity of the target compound.

For the specific compound, this compound, the proposed molecular formula is C₁₄H₁₁NOS. Based on the atomic weights of its constituent elements, the theoretical elemental composition can be calculated. This theoretical data serves as the benchmark against which experimental findings are measured.

The process of elemental analysis typically involves the complete combustion of a small, precisely weighed sample of the compound. The resulting combustion products, such as carbon dioxide, water, and nitrogen gas, are collected and measured to determine the quantities of each element present in the original sample.

In academic and research settings, the concordance between experimental and theoretical elemental composition is a critical criterion for the publication of new chemical structures. A widely accepted tolerance for this agreement is within ±0.4% for each element. researchgate.netnih.gov Deviations within this range are generally considered to confirm the assigned molecular formula and the purity of the synthesized compound.

Below is a data table outlining the theoretical elemental composition of this compound. In a typical research report, this would be accompanied by the experimentally determined values to validate the structure.

Table 1: Elemental Composition of this compound

Molecular Formula: C₁₄H₁₁NOS Molecular Weight: 241.31 g/mol

| Element | Theoretical (%) |

| Carbon (C) | 69.68 |

| Hydrogen (H) | 4.60 |

| Nitrogen (N) | 5.81 |

| Sulfur (S) | 13.29 |

| Oxygen (O) | 6.63 |

This table illustrates the expected percentage of each element by mass in a pure sample of this compound. When researchers synthesize this compound, they would perform elemental analysis and compare their experimental results to these theoretical values. For instance, a reported finding of C, 69.55%; H, 4.68%; N, 5.75%; S, 13.19% would be considered a strong confirmation of the compound's successful synthesis, as the values fall well within the acceptable ±0.4% deviation. Such data is a cornerstone of chemical research, providing essential validation for newly reported molecules. researchgate.netresearchgate.netmdpi.com

Computational Chemistry and Theoretical Investigations of 2,4 Dimethyl 3h Phenothiazin 3 One

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

No studies detailing the excited state properties, such as vertical excitation energies and oscillator strengths, which are crucial for understanding the molecule's interaction with light, have been published for 2,4-Dimethyl-3H-phenothiazin-3-one.

While computational studies on the broader phenothiazine (B1677639) family are prevalent, the specific focus on this compound is a notable gap in the literature. Therefore, a comprehensive and scientifically accurate article adhering to the specified outline and focusing solely on this compound cannot be generated at this time. Further experimental and theoretical research would be required to elucidate the specific computational characteristics of this compound.

Simulation of Electron Spectra and Absorption Bands

Theoretical simulations, particularly those employing Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are instrumental in understanding the electronic transitions that give rise to the absorption spectra of phenothiazine derivatives. By calculating the electronic spectra in both gaseous and solvated states, researchers can explore the effect of the solvent on the absorption bands. researchgate.net These simulations help in assigning the observed absorption bands to specific electronic transitions within the molecule, such as π-π* or n-π* transitions, which are characteristic of the phenothiazine core and its substituents. The correlation between theoretically simulated spectra and experimental data provides a robust validation of the computational methodology and a deeper understanding of the molecule's electronic properties.

Investigation of Intramolecular Charge Transfer (ICT) Phenomena

The phenomenon of intramolecular charge transfer (ICT) is a critical aspect of the photophysical behavior of many organic molecules, including phenothiazine derivatives. In molecules with electron-donating and electron-accepting moieties, photoexcitation can lead to a significant redistribution of electron density, forming an ICT state. This process is often highly sensitive to the surrounding solvent polarity. researchgate.netresearchgate.net

Computational studies on related phenothiazine systems have shown that a noticeable increase in the dipole moment upon excitation to the excited state is a key indicator of ICT. researchgate.net This change in dipole moment leads to a significant red shift in the emission spectrum as the solvent polarity increases, a phenomenon known as positive solvatochromism. researchgate.netresearchgate.net Theoretical models can quantify this change and correlate it with experimental observations. For instance, in studies of 4-(dimethylamino)benzonitrile (B74231) (DMABN), a model compound for ICT studies, time-resolved fluorescence spectra have been used to probe the dynamics of the ICT process, revealing complex kinetics involving locally excited (LE) and various ICT states. nih.govnih.gov While direct computational data for this compound is not extensively available, the principles derived from studies on analogous structures are highly relevant.

Molecular Dynamics (MD) Simulations in Relevant Systems

Molecular dynamics (MD) simulations offer a window into the dynamic behavior of molecules, capturing their movements and conformational changes over time. nih.govmdpi.com These simulations are invaluable for understanding how molecules like this compound interact with their environment, such as solvent molecules or biological macromolecules. nih.gov By simulating the molecule in a realistic environment, MD can reveal preferred conformations, the dynamics of solvent shells, and the flexibility of different parts of the molecule. nih.govdovepress.com

For phenothiazine derivatives, MD simulations can be particularly useful in studying their potential applications, for example, as photosensitizers in photodynamic therapy. nih.gov Simulations can elucidate how these molecules permeate cell membranes and interact with their biological targets. nih.gov The insights from MD simulations can guide the design of new derivatives with improved properties. Although specific MD studies on this compound are not prevalent in the literature, the methodology is broadly applicable and provides a powerful tool for future investigations.

Analysis of Substituent Effects on Electronic and Steric Properties

The electronic and steric properties of the phenothiazine core can be finely tuned by the introduction of different substituents. Computational studies play a crucial role in systematically analyzing these effects. For instance, the introduction of electron-donating or electron-withdrawing groups can significantly alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the molecule's redox potentials and optical properties. researchgate.netubbcluj.romdpi.com

DFT calculations on various substituted phenothiazines have established correlations between the electronic properties and Hammett parameters, which quantify the electron-donating or -withdrawing nature of a substituent. researchgate.netubbcluj.ro These studies demonstrate that remote substituents can transmit their electronic influence through both the π-electron system and the σ-framework. researchgate.net For example, in a series of 3-aryl-10H-phenothiazines, a clear correlation was found between the first oxidation potential and the Hammett substituent constants, indicating that the stability of the resulting radical cation is influenced by the substituent's electronic nature. ubbcluj.ro

Below is a table summarizing the calculated HOMO, LUMO, and energy gap values for a series of benzothiazole (B30560) derivatives, illustrating the impact of substituents on electronic properties. A similar approach can be applied to this compound to predict the effects of its methyl groups.

| Compound | EHOMO (eV) | ELUMO (eV) | Egap (eV) |

| Comp1 | -5.59 | -1.95 | 3.64 |

| Comp2 | -5.58 | -1.88 | 3.70 |

| Comp3 | -6.18 | -3.35 | 2.83 |

| Comp4 | -5.52 | -1.92 | 3.60 |

| Data adapted from a study on benzothiazole derivatives to illustrate the principle of substituent effects on electronic properties. mdpi.com |

Theoretical Prediction of Optical and Nonlinear Optical Properties

Computational chemistry provides a powerful platform for the theoretical prediction of both linear and nonlinear optical (NLO) properties of molecules. These predictions are crucial for identifying candidate materials for various optoelectronic applications. nih.govresearchgate.net Methods like DFT can be used to calculate key NLO parameters such as the linear polarizability (α) and the first and second hyperpolarizabilities (β and γ, respectively). nih.gov

Modeling of Solvatochromism and Solvent Effects on Photophysical Properties

Solvatochromism, the change in a substance's color with the polarity of the solvent, is a direct manifestation of the interaction between a solute and solvent molecules. Theoretical modeling is essential for understanding and quantifying these solvent effects on the photophysical properties of molecules like this compound. researchgate.netresearchgate.net

Computational models, often based on DFT, can simulate the behavior of a molecule in different solvent environments, either by using implicit solvent models that represent the solvent as a continuous medium or by explicit models that include individual solvent molecules. researchgate.net These models can predict the shifts in absorption and emission spectra as a function of solvent polarity. For many phenothiazine derivatives, a positive solvatochromism is observed, where the emission wavelength increases with increasing solvent polarity. researchgate.netresearchgate.net This is indicative of a larger dipole moment in the excited state compared to the ground state, a hallmark of intramolecular charge transfer. researchgate.net The Lippert-Mataga equation is often used to correlate the Stokes shift with the solvent polarity, and theoretical calculations can provide the necessary parameters for this analysis. researchgate.net

Derivatization and Analog Development for Enhanced Research Utility

Strategic Modifications of the Phenothiazinone Core for Targeted Research Goals

The phenothiazine (B1677639) framework is recognized as a privileged structure in medicinal chemistry, leading to extensive research into its derivatives. researchgate.net Modifications to the core structure are a key strategy for developing compounds aimed at specific biological or material science targets. researchgate.netnih.gov For instance, structural alterations can enhance cytotoxicity against cancer cell lines, with substitutions at the nitrogen atom being a primary method to improve this activity selectively. nih.gov The goal is often to create a diverse library of compounds for screening against various biological targets, including those relevant to neurodegenerative disorders, cancer, and infectious diseases. researchgate.netbeilstein-archives.org

In materials science, modifications are aimed at tuning the compound's electrochemical and photophysical properties. mdpi.combohrium.com Phenothiazine and its derivatives are strong electron donors with a tricyclic structure, making them suitable for applications in photocatalysis and electronics. researchgate.net By functionalizing the core, researchers can create materials for next-generation batteries and solar cells. mdpi.comacs.org For example, incorporating the phenothiazine unit into polymeric structures is a common strategy to produce insoluble and stable electrode materials for liquid-electrolyte batteries. acs.orgnih.gov The development of synthetic techniques that enhance the diversity and potential applications of these compounds is an ongoing area of research. researchgate.net

Synthesis of Substituted 3H-Phenothiazin-3-one Derivatives

A variety of synthetic routes have been developed to produce substituted 3H-phenothiazin-3-one derivatives, enabling the creation of a wide range of analogues for research.

One effective method is a one-pot synthesis that produces 2-thio-substituted-3H-phenothiazin-3-ones. This process involves the reaction of 2-aminothiophenol (B119425) with a 2-alkylthio-1,4-benzoquinone intermediate, which is prepared in situ. beilstein-archives.org The reaction is driven by oxidation with sodium periodate (B1199274) in water, representing a streamlined four-step total synthesis into a single laboratory procedure. beilstein-archives.org

Other synthetic approaches include:

Reaction with Substituted Benzoquinones: Heterocyclic derivatives of 3H-phenothiazin-3-one can be prepared by refluxing 2,5-dibromo-3,6-dimethoxy-1,4-benzoquinone with substituted ortho-aminothiophenols. imedpub.com

Palladium-Catalyzed Reactions: An adaptable method for generating a series of phenothiazine derivatives involves the synthesis of methoxy-substituted diarylsulfides, their conversion to triflates, and a final palladium-catalyzed double N-arylation reaction to form the phenothiazine core. researchgate.net

Multi-step Synthesis from Phenothiazine: Novel derivatives can be synthesized through a multi-step process starting from 10H-phenothiazine. This can involve creating an intermediate by reacting phenothiazine with an acyl chloride, followed by condensation with various aldehydes to yield the final products. researchgate.net

These varied synthetic strategies provide chemists with the tools to systematically alter the substitution pattern on the phenothiazinone core, facilitating structure-activity relationship studies.

| Synthesis Approach | Key Reactants | Noteworthy Features |

| One-Pot Synthesis | 1,4-Benzoquinone (B44022), Alkylthiol, 2-Aminothiophenol, Sodium Periodate | Four-step sequence performed in a single pot; intermediate is prepared in situ. beilstein-archives.org |

| Reflux Reaction | 2,5-Dibromo-3,6-dimethoxy-1,4-benzoquinone, Substituted o-aminothiophenols | A method for preparing specific heterocyclic derivatives. imedpub.com |

| Palladium-Catalyzed N-Arylation | Methoxy-substituted diarylsulfides | Adaptable procedure allowing for the creation of an extended series of phenothiazines. researchgate.net |

| Multi-step Condensation | 10H-phenothiazine, Acyl Chlorides, Aldehydes | Allows for the introduction of diverse functional groups through late-stage condensation. researchgate.net |

Introduction of Electron-Donating and Electron-Withdrawing Groups

The introduction of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) onto the phenothiazinone aromatic rings is a powerful strategy for modulating the molecule's electronic properties and, consequently, its function. capes.gov.br The inherent electron-donating power of the phenothiazine core can be significantly modified by the nature and position of its substituents. capes.gov.br

The effect of these groups can be summarized as follows:

Electron-Donating Groups (e.g., -CH₃, Methoxy): These groups increase the electron density of the aromatic system. In the context of phenothiazine-based polymers for batteries, attaching electron-donating methoxy (B1213986) groups can enable the second redox process to become reversible, enhancing energy storage capacity. nih.gov In some derivatives, compounds with electron-releasing groups have demonstrated potent antioxidant activity. researchgate.net

Electron-Withdrawing Groups (e.g., -CN, -NO₂): These groups decrease the electron density of the aromatic system. The introduction of EWGs can significantly alter the electronic and photophysical properties of the molecule. mdpi.comrsc.org For instance, in certain molecular systems, the presence of a -CN group can create an electron-rich region over itself and an adjacent carbonyl moiety, which in turn influences binding interactions with biological targets. mdpi.com Studies on porphyrinoids have shown that strong EWGs can significantly reduce the aromaticity of the parent structure. nih.gov

The strategic placement of these functional groups allows for the fine-tuning of properties like redox potential, light absorption wavelength, and intermolecular interactions, which are critical for applications in both materials science and medicinal chemistry. nih.govmdpi.comrsc.org

| Substituent Type | Example Groups | General Effect on Phenothiazinone Core | Impact on Application |

| Electron-Donating | Methoxy (-OCH₃), Methyl (-CH₃) | Increases electron density | Enables reversible redox processes in battery materials; can enhance antioxidant activity. nih.govresearchgate.net |

| Electron-Withdrawing | Cyano (-CN), Nitro (-NO₂) | Decreases electron density | Modifies electronic properties for targeted binding in biological systems; tunes photophysical properties. mdpi.comrsc.org |

Conformationally Restricted Analogues in Research

Research into conformationally restricted analogues of phenothiazine derivatives is a sophisticated approach used to understand the specific three-dimensional structure required for biological activity. nih.govnih.gov In many phenothiazine-based compounds, a flexible side chain is attached to the nitrogen atom of the central ring. nih.gov By synthesizing analogues where this side chain is locked into a fixed position, researchers can probe the conformational requirements for interaction with biological targets, such as neurotransmitter receptors. nih.govnih.gov

For example, analogues of the neuroleptic chlorpromazine (B137089) have been synthesized where the flexible dimethylamino side chain is fixed into a rigid ring system. nih.gov These rigid analogues were then tested for their effect on dopamine (B1211576) metabolism and their ability to bind to dopamine receptors. nih.gov Such studies are crucial for testing hypotheses like the "dopamine-overlap theory," which posits a specific spatial arrangement for neuroleptic activity. nih.gov While the specific restricted compounds studied did not show neuroleptic activity, the results provided valuable insights into the conformational needs for dopamine antagonistic effects. nih.gov This approach of restricting conformational freedom is a key tool in drug design for elucidating structure-activity relationships. nih.gov

Incorporation into Polymeric or Material Systems for Advanced Applications

The phenothiazine unit, including derivatives of the 3H-phenothiazin-3-one core, is frequently incorporated into larger polymeric or material systems to create advanced functional materials. acs.org This strategy is particularly prevalent in the development of organic electronics, such as batteries and solar cells. mdpi.comacs.org A primary motivation for polymerization is to render the soluble small-molecule phenothiazine derivatives insoluble in the liquid electrolytes used in batteries, which is a prerequisite for stable performance. acs.orgnih.gov

Phenothiazine units can be integrated into polymer architectures in several ways:

As pendant groups: The phenothiazine moiety is attached as a side chain to a polymer backbone, such as polystyrene or polynorbornene. acs.orgnih.gov

As part of the main chain: The phenothiazine unit is a repeating monomer within the polymer backbone itself, often creating conjugated polymers with high intrinsic semiconductivity. acs.orgnih.gov

These phenothiazine-based polymers are highly versatile. In battery applications, they serve as high-potential (around 3.7 V vs. Li) cathode-active materials. rsc.org The stability and performance of these polymer electrodes can be further enhanced by cross-linking the polymer chains, which drastically reduces solubility and can stabilize the phenothiazine units to enable multiple reversible redox processes. acs.org In the field of solar energy, phenothiazine-based polymers are used as photosensitizers in dye-sensitized solar cells (DSSCs) and as donor materials in bulk heterojunction solar cells, where their structures can be tuned to optimize light-harvesting and charge-transfer properties. mdpi.combohrium.com

| Application Area | Role of Phenothiazine Polymer | Key Advantages |

| Rechargeable Batteries | Cathode-Active Material | High redox potential, insolubility in electrolytes, enhanced stability through cross-linking. acs.orgnih.govrsc.org |

| Dye-Sensitized Solar Cells (DSSCs) | Photosensitizer, Electrolyte Dopant | High molar extinction coefficients, tunable electrochemical and photophysical properties. mdpi.combohrium.com |

| Bulk Heterojunction Solar Cells | Donor Material | Can be designed as narrow-bandgap polymers for improved light harvesting. bohrium.com |

| Photocatalysis | Visible-Light-Active Photocatalyst | Polymerization can extend π-conjugation, shifting activity from UV to the visible light spectrum. researchgate.net |

Mechanistic Studies of Reactions Involving 2,4 Dimethyl 3h Phenothiazin 3 One

Investigation of Reaction Pathways and Intermediate Formation

No studies detailing the reaction pathways or the formation and characterization of intermediates for 2,4-Dimethyl-3H-phenothiazin-3-one were identified. Research on other phenothiazine (B1677639) derivatives suggests that reactions often proceed through radical cations or other reactive species, but specific pathways are highly dependent on the substituents and reaction conditions.

Role of this compound in Photoredox Catalysis

While phenothiazines can act as photoredox catalysts due to their ability to absorb light and participate in single-electron transfer processes, no literature specifically investigating the role of this compound in this capacity was found.

Information regarding the use of this compound in aerobic photochemical oxidation reactions, including mechanistic details, is not available.

Without any established photoredox catalytic applications for this specific compound, no data exists on the optimization of catalyst loading or the effect of different irradiation sources.

Electrochemical Reaction Mechanisms and Redox Chemistry

The redox behavior is a cornerstone of phenothiazine chemistry, yet no specific electrochemical data for this compound has been published.

Cyclic voltammetry is a common technique to probe the electrochemical properties of phenothiazines, often revealing reversible or quasi-reversible oxidation waves. However, no cyclic voltammograms or electrochemical impedance spectroscopy data for this compound are available in the searched literature. For comparison, general phenothiazine scaffolds exhibit oxidation potentials that are sensitive to the electronic nature of their substituents.

The study of electron injection and charge transfer is crucial for the application of phenothiazine derivatives in electronic devices. No research was found that investigates these dynamic processes for this compound when incorporated into materials.

Despite a comprehensive search of scientific literature, no specific information is publicly available for the chemical compound This compound regarding its mechanistic studies, the formation and characterization of its radical anions and dianions, or its adsorption phenomena and surface interactions in material science contexts.

Therefore, the detailed article as outlined in the prompt cannot be generated due to the absence of the necessary scientific findings and data in the public domain.

Advanced Analytical Techniques in Phenothiazinone Research

Chromatographic Methods (GC, HPLC) for Separation and Purity Assessment, with Emphasis on Derivatization for Enhanced Detection

Chromatographic techniques are fundamental in the analysis of phenothiazine (B1677639) derivatives. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful tools for separating complex mixtures and assessing the purity of compounds like 2,4-Dimethyl-3H-phenothiazin-3-one.

Gas Chromatography (GC)

GC analysis is well-suited for volatile and thermally stable compounds. However, many phenothiazine derivatives exhibit low volatility or may degrade at the high temperatures used in GC. libretexts.orgsigmaaldrich.com To overcome these challenges, derivatization is a common and often necessary step. libretexts.orgjfda-online.comyoutube.com This process modifies the analyte's functional groups to increase its volatility and thermal stability, making it more amenable to GC analysis. sigmaaldrich.comyoutube.com

The primary derivatization methods for GC analysis include:

Silylation: This is one of the most common techniques, where an active hydrogen in a functional group (like an alcohol, phenol, or amine) is replaced by a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. libretexts.orgsigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used, sometimes with a catalyst like trimethylchlorosilane (TMCS) for less reactive compounds. sigmaaldrich.com The resulting derivatives are more volatile and stable. libretexts.org

Acylation: This method introduces an acyl group into the molecule, which also increases volatility and can enhance detectability, especially when using fluorinated acyl groups with an electron capture (EC) detector. libretexts.orgjfda-online.com

Alkylation: This technique replaces active hydrogens with an aliphatic or aromatic group. A key application is the formation of esters from carboxylic acids, which improves chromatographic behavior. libretexts.org Methylation, a form of alkylation, has been successfully used for the GC-MS analysis of related compounds like phenobarbitone. nih.gov

The choice of derivatization reagent and reaction conditions depends on the specific functional groups present in the phenothiazine molecule. sigmaaldrich.com

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique that does not require the analyte to be volatile, making it widely applicable to the analysis of phenothiazine derivatives. acs.org Reversed-phase HPLC is a common mode used for these separations. To improve detection sensitivity and selectivity, post-column derivatization is often employed.

A significant strategy for phenothiazine analysis involves post-column oxidation. acs.orgnih.gov After the chromatographic separation, the phenothiazines are reacted with an oxidizing agent. Depending on the reaction conditions, this can yield two types of detectable products:

Colored Radical Cations: Oxidation can produce stable, colored radical cations that can be detected using a UV-Vis spectrophotometric detector. nih.gov

Fluorescent Sulfoxides: Alternatively, oxidation can form strongly fluorescent sulfoxides. acs.orgnih.govnih.gov This method is generally more robust and offers higher sensitivity, with fluorescence spectroscopy used for detection. nih.gov

On-line electrochemical oxidation coupled with fluorescence or mass spectrometry (MS) detection provides a powerful method for these analyses. acs.orgnih.gov In this setup, phenothiazines are passed through an electrochemical cell after HPLC separation, where they are converted to their highly fluorescent sulfoxides, allowing for very low detection limits. acs.orgnih.gov

Interactive Table: HPLC Derivatization and Detection Methods for Phenothiazines

| Derivatization Method | Reagent Example | Product | Detection Method | Detection Limits (Reported for various phenothiazines) | Reference |

| Post-Column Chemical Oxidation | Peroxyacetic Acid | Radical Cation | UV-Vis Spectroscopy | 0.3 µM to 2 µM | nih.gov |

| Post-Column Chemical Oxidation | Peroxyacetic Acid | Sulfoxide (B87167) | Fluorescence Spectroscopy | 4 nM to 300 nM | nih.gov |

| Post-Column Electrochemical Oxidation | Porous Glassy Carbon Electrode | Sulfoxide | Fluorescence Spectroscopy | 5 x 10⁻⁹ to 4 x 10⁻⁸ mol/L | acs.orgnih.gov |

Electrophoretic Techniques (Capillary Electrophoresis) for Compound Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. libretexts.org This mobility is influenced by the molecule's charge, size, and the viscosity of the separation buffer. libretexts.org

Capillary Zone Electrophoresis (CZE)

Capillary Zone Electrophoresis (CZE) is the most common form of CE and has been successfully applied to the analysis of phenothiazine derivatives. nih.govcreative-proteomics.com In CZE, separation occurs in a simple buffered electrolyte solution, based on the charge-to-size ratio of the analytes. creative-proteomics.com This technique offers high separation efficiency and rapid analysis times. creative-proteomics.com

For enhanced sensitivity, especially when analyzing compounds in complex matrices like biological fluids, preconcentration techniques can be combined with CZE. Field-amplified sample injection (FASI) is one such technique that has been used to significantly lower the detection limits for phenothiazines, reaching the low ng/mL range. nih.gov

CZE is also capable of separating enantiomers (chiral isomers) of phenothiazine compounds. This is achieved by adding chiral selectors, such as cyclodextrins (e.g., β-CD, HP-β-CD, γ-CD), to the background electrolyte. nih.gov The differential interaction of each enantiomer with the chiral selector allows for their separation. nih.gov

Interactive Table: Capillary Electrophoresis Conditions for Phenothiazine Analysis

| CE Technique | Key Parameters | Application | Reported Detection Limits | Reference |

| CZE with FASI | Buffer: 150 mM Tris-HCl, 25% Acetonitrile (pH 8.2); FASI: Water plug, 6.2 kV injection | Determination of phenothiazines in human urine | 2 to 5 ng/mL | nih.gov |

| CZE with Chiral Selectors | Buffer: 40 mM Phosphate (pH 3.0); Chiral Selector: β-CD, HP-β-CD, or γ-CD | Enantioseparation of phenothiazine derivatives | Not specified | nih.gov |

Molecular Interactions and Supramolecular Chemistry Excluding Biological/clinical Interactions

Investigations of Aromatic Stacking and Intermolecular Interactions in Material Systems

The three-dimensional structure and solid-state packing of phenothiazine (B1677639) derivatives are governed by a variety of intermolecular forces, including aromatic stacking (π-π interactions), hydrogen bonds, and van der Waals forces. The phenothiazine moiety itself possesses a characteristic non-planar "butterfly" conformation, where the two phenyl rings are folded along the N-S axis. The degree of this folding, known as the butterfly angle, can be influenced by the nature and position of substituents on the rings. This non-planar structure can play a significant role in preventing strong face-to-face π-π stacking, which is often observed in planar aromatic systems. Instead, it can lead to more complex packing arrangements involving offset or edge-to-face interactions.

In the solid state, the arrangement of phenothiazine derivatives is crucial for determining the material's electronic properties. For instance, in a study of a tetracyanobutadiene-substituted phenothiazine, the butterfly structure was observed, and the crystal packing was dictated by multiple weak C-H···N interactions, which connect the molecules into one-dimensional arrays. researchgate.net The dihedral angle between the benzene (B151609) rings in this derivative was noted to be smaller than in some other phenothiazine systems due to steric hindrance from the bulky substituent. researchgate.net

For sulfoxide (B87167) derivatives of phenothiazine, which feature an electron-withdrawing group at the sulfur atom, π-π interactions can be weak. sigmaaldrich.com The crystal structure of such compounds can be dominated by other intermolecular forces, such as C-H···O interactions, which help to suppress molecular motion and reduce non-radiative energy loss pathways. sigmaaldrich.com

While these studies on related compounds provide a framework for understanding the potential intermolecular interactions, specific crystallographic data and detailed analyses of the aromatic stacking and intermolecular interactions for 2,4-Dimethyl-3H-phenothiazin-3-one are not extensively documented in the surveyed scientific literature. The presence of the methyl groups at the 2 and 4 positions and the ketone group at the 3 position on the phenothiazinone core would be expected to significantly influence its crystal packing and electronic properties, but detailed structural studies are required for a definitive analysis.

Host-Guest Chemistry Involving Phenothiazinone Scaffolds in Material Systems

The electron-rich nature and unique three-dimensional shape of the phenothiazine scaffold make it an attractive component for the construction of host molecules in supramolecular chemistry. By incorporating phenothiazine units into larger macrocyclic or dendritic structures, chemists can create receptors capable of binding various guest molecules through non-covalent interactions.

One area of investigation involves functionalizing dendrimers with phenothiazine units. For example, research on a 3-(10-phenothiazinyl)propanamide-functionalized dendrimer demonstrated its ability to act as a host for simple amides of malonic acid and its analogs. epa.gov The binding was found to be specific and strong, with association constants in chloroform (B151607) solution in the range of 10³ to 10⁴ M⁻¹. epa.govnih.gov This study highlighted that introducing additional π-π interactions between the host and guest can lead to increased binding strength. epa.gov

Another approach involves the synthesis of calix[n]phenothiazines, which are macrocycles composed of phenothiazine units linked together. These molecules combine the conformational properties of calixarenes with the redox and photophysical properties of phenothiazines. echemi.com Calix epa.govphenothiazines have been shown to bind both cations and neutral guest molecules, with binding constants for ammonium (B1175870) ions measured up to 128 M⁻¹ in solution. echemi.com These novel macrocycles are flexible at room temperature, allowing for conformational changes to accommodate guest molecules. echemi.com

A different strategy to achieve room-temperature phosphorescence (RTP) utilizes a host-guest system where a phenothiazine derivative acts as the guest. In one study, 10-(6-methoxypyridin-3-yl)-10H-phenothiazine (PME) was doped into a rigid host matrix of either triphenylphosphine (B44618) (PPh₃) or Poly(vinyl alcohol) (PVA). rsc.org The rigid environment provided by the host suppresses the non-radiative decay of the guest's triplet excitons, enabling observable RTP. rsc.org

While these examples demonstrate the versatility of the phenothiazine scaffold in host-guest chemistry, specific studies detailing the use of This compound as either a host or a guest molecule in material systems are not prevalent in the reviewed literature.

Table 1: Association Constants for Phenothiazine-Based Host-Guest Systems

| Host System | Guest | Solvent | Association Constant (Kₐ) in M⁻¹ |

|---|---|---|---|

| 3-(10-phenothiazinyl)propanamide-functionalized dendrimer | Malonic acid amides | Chloroform | 10³ - 10⁴ |

This table presents data for phenothiazine-based host systems to illustrate the binding capabilities of the scaffold. Data for this compound is not available in the cited literature.

Interactions with Semiconductor Surfaces in Dye-Sensitized Solar Cells

The phenothiazine core acts as a strong electron donor due to its electron-rich nitrogen and sulfur atoms. researchgate.net The unique, non-planar butterfly structure of the phenothiazine ring helps to suppress the formation of dye aggregates on the TiO₂ surface, which can be detrimental to performance. researchgate.netepa.gov The structure of phenothiazine dyes is typically a donor-π-acceptor (D-π-A) arrangement. The phenothiazine unit serves as the donor (D), a π-conjugated spacer facilitates charge separation, and an anchoring group, such as a cyanoacrylic acid, acts as the electron acceptor (A) and binds the dye to the TiO₂ surface. rsc.org

Several studies have reported high power conversion efficiencies for DSSCs based on phenothiazine dyes, in some cases exceeding that of the standard ruthenium-based N719 dye under similar conditions. researchgate.netepa.gov For instance, a dye with a hexyl group at N(10) and a thiophenylene at C(7) achieved a PCE of 6.22%. rsc.org Another simple phenothiazine dye with a (4-hexyloxy)phenyl group at C(7) and a hexyl chain at N(10) reached a PCE of 8.18%. epa.gov

Despite the extensive research into phenothiazine-based dyes for DSSCs, specific data on the performance and interaction of This compound as a sensitizer (B1316253) are not found in the surveyed literature. Its structure lacks the typical anchoring group (like a carboxylic or cyanoacrylic acid) necessary for strong binding to the TiO₂ surface, which may explain its absence in this application.

Table 2: Photovoltaic Performance of Selected Phenothiazine-Based Dyes in DSSCs

| Dye Name/Description | Jsc (mA cm⁻²) | Voc (V) | ff | PCE (%) |

|---|---|---|---|---|

| NSPt-C6 rsc.org | 14.42 | 0.69 | 0.63 | 6.22 |

| PT-C6 epa.gov | 15.32 | 0.78 | 0.69 | 8.18 |

| Dye with dibenzothiophenyl donor (2a) nih.gov | 17.96 | 0.70 | - | 6.22 |

| Double D-A branched dye nih.gov | - | - | - | up to 4.22 |

This table showcases the performance of various engineered phenothiazine dyes to highlight the potential of the scaffold in DSSCs. Performance data for this compound is not available in the cited literature.

Emerging Research Directions and Future Perspectives for 2,4 Dimethyl 3h Phenothiazin 3 One

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The synthesis of phenothiazine (B1677639) derivatives has traditionally involved multi-step procedures. acs.org However, the future of chemical synthesis is geared towards efficiency and sustainability. One promising direction for the synthesis of 2,4-Dimethyl-3H-phenothiazin-3-one and related compounds is the development of one-pot reactions. A recent study detailed a one-pot synthesis for 2-thio-substituted-3H-phenothiazin-3-ones, which significantly improves efficiency by combining four sequential steps into a single process. beilstein-archives.org This approach, which involves the in-situ formation of a 2-alkylthio-1,4-benzoquinone intermediate followed by condensation with 2-aminothiophenol (B119425), could potentially be adapted for the synthesis of this compound. beilstein-archives.org

Furthermore, electrochemical methods are gaining traction as a sustainable alternative for synthesizing phenothiazine derivatives. researchgate.net These methods offer mild reaction conditions, high atom economy, and the use of a simple cell setup. researchgate.net The electrochemical generation of a reactive phenothiazin-5-ium intermediate has been successfully used to create new bis(phenylsulfonyl)-10H-phenothiazine derivatives. researchgate.net Exploring similar electrochemical strategies for the synthesis of this compound could lead to more environmentally friendly and efficient production methods.

Advanced Material Applications

The unique electronic and photophysical properties of the phenothiazine core make it an attractive candidate for various material applications. While specific research on this compound is still in its early stages, the broader class of phenothiazine derivatives has shown significant promise in several advanced fields.

Organic Electronics: Phenothiazine derivatives are being investigated for their potential in organic electronics due to their electron-donating nature and ability to form stable radical cations. These properties are crucial for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The introduction of methyl groups at the 2 and 4 positions of the phenothiazinone core in this compound could modulate its electronic properties, potentially leading to new materials with tailored charge transport characteristics.

Sensors: The development of chemical sensors is a rapidly growing field, and phenothiazine-based compounds are emerging as versatile building blocks for sensor design. Their inherent fluorescence and electrochemical activity can be harnessed to detect a wide range of analytes. For instance, molecularly imprinted sol-gel materials incorporating specific recognition sites have been used to create selective sensors for various compounds. mdpi.com The structure of this compound could be functionalized to create selective binding sites, leading to the development of novel optical or electrochemical sensors for environmental monitoring or industrial process control.

Photocatalysis: Photocatalysis is a key technology for sustainable chemical transformations and environmental remediation. Phenothiazine derivatives have been explored as photosensitizers in various chemical reactions. acs.org Their ability to absorb light and initiate photochemical processes could be exploited in applications such as water splitting, CO2 reduction, and organic synthesis. rsc.org The specific substitution pattern of this compound may influence its photoredox properties, opening up avenues for its use as a novel photocatalyst.

Further Elucidation of Structure-Property Relationships through Integrated Experimental and Computational Approaches

A deep understanding of the relationship between the molecular structure of this compound and its resulting properties is crucial for its rational design and application. The integration of experimental techniques with computational modeling offers a powerful approach to achieve this.

Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the electronic structure, molecular orbitals, and spectroscopic properties of phenothiazine derivatives. nih.gov These theoretical predictions can then be correlated with experimental data from techniques like UV-Vis and fluorescence spectroscopy, cyclic voltammetry, and X-ray crystallography to build comprehensive structure-property models. For example, computational analysis has been used to understand the antioxidant potential of the phenothiazine scaffold. nih.gov A similar integrated approach for this compound would enable researchers to predict and tailor its properties for specific applications.

Development of Next-Generation Phenothiazinone-Based Probes and Reagents for Chemical Research

The phenothiazine scaffold has proven to be an excellent platform for the development of fluorescent probes for biological and environmental analysis. researchgate.net These probes often work on the principle of intramolecular charge transfer (ICT), where the fluorescence is "turned on" or "turned off" in the presence of a specific analyte. rsc.org

Phenothiazine-based fluorescent probes have been successfully developed for the detection of various species, including:

Hydrogen Sulfide (B99878) (H₂S): A turn-on fluorescent probe based on phenothiazine has been used for the selective detection of H₂S in food samples and living cells. rsc.orgrsc.org

Hydrazine (B178648): A series of phenothiazine-based probes have been synthesized for the sensitive and selective detection of hydrazine in environmental samples and living organisms. nih.gov